molecular formula C257H383N65O77S6Zn B1263539 Lente CAS No. 8049-62-5

Lente

Cat. No.: B1263539
CAS No.: 8049-62-5
M. Wt: 5873 g/mol
InChI Key: LEMUFSYUPGXXCM-JNEQYSBXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Chemical Classification of Lente Insulin

This compound insulin, derived from the Italian word "lento" meaning "slow," constitutes a specialized insulin zinc suspension that represents an intermediate-duration insulin formulation. The chemical classification of this compound insulin centers on its fundamental composition as a zinc-insulin complex, where the presence of zinc ions fundamentally alters the physical and chemical properties of the insulin molecule. The compound exists as a suspension of zinc-insulin particles in which the duration of action is directly governed by the physical state, particle size, and zinc content of the suspended zinc-insulin complexes.

The chemical structure of this compound insulin involves the formation of hexameric insulin complexes stabilized by zinc ions, creating rhombohedral crystalline formations that distinguish it from other insulin preparations. These zinc-insulin hexamers form through specific molecular interactions where zinc ions coordinate with histidine residues in the insulin molecule, resulting in a stable hexameric structure that serves as the foundation for the this compound formulation. The dissociation constant value of the monomeric zinc-insulin complex has been determined to be 0.40 micromolar, indicating a strong binding affinity between zinc ions and insulin monomers.

The original this compound insulin preparation comprised a precisely controlled mixture containing a 3:7 ratio of amorphous porcine insulin and crystalline bovine insulin. This specific ratio was designed to achieve optimal intermediate-duration characteristics, with the amorphous component providing more rapid onset while the crystalline component extended the duration of action. The chemical distinction between these components lies in their different crystalline structures and solubility profiles, with porcine and bovine insulin exhibiting different solubilities at neutral pH conditions.

Historical Development of Zinc-Insulin Complexes

The historical development of zinc-insulin complexes emerged from systematic research into methods for modifying the pharmacokinetic properties of insulin derived from animal sources. Prior to the late 1940s, insulin products were predominantly derived from porcine or bovine sources and utilized virtually unaltered as short-acting formulations. The foundational discovery that zinc addition could significantly alter the duration of action of insulin products was established by 1950, leading to revolutionary changes in insulin formulation strategies.

The pioneering work of Hagedorn established the initial framework for protamine insulin development, with subsequent research by Scott and Fisher suggesting the addition of zinc to protamine insulin formulations. This addition of zinc ions enhanced the prolonged action characteristics and rendered the resulting mixture stable for extended periods exceeding six months. The protamine zinc insulin preparations demonstrated the capability to maintain blood glucose lowering effects for more than twenty-four hours, substantially longer than the twelve to fourteen hour duration observed with protamine insulin alone.

In 1952, Knud Hallas-Møller at Novo Nordisk achieved the first commercial production of insulin zinc suspension for human use, marking the formal introduction of this compound insulin technology. The chemical foundation for this development was established through comprehensive studies published in 1951 and 1952 by Hallas-Møller, Jersild, Petersen, and Schlichtkrull, which demonstrated that insulin becomes insoluble at physiological pH in the presence of zinc ions due to the formation of slowly soluble and slowly resorbable insulin-zinc compounds.

The chemical principles underlying zinc-insulin complex formation were extensively developed and characterized by Jorgen Schlichtkrull and colleagues, who systematically studied the impacts of zinc concentration and insulin species on the resulting chemical properties. Their research established the fundamental understanding that zinc-insulin preparations could be engineered with predictable characteristics based on controlled zinc concentrations and specific insulin sources.

Table 1: Historical Timeline of Zinc-Insulin Complex Development

Year Developer Milestone Chemical Significance
1946 Hagedorn Crystalline neutral protamine Hagedorn insulin Introduction of zinc-stabilized crystalline insulin
1950 Multiple researchers Discovery of zinc duration-modifying effects Establishment of zinc-insulin interaction principles
1951-1952 Hallas-Møller, Jersild, Petersen, Schlichtkrull First systematic zinc-insulin studies Chemical characterization of pH-dependent zinc-insulin solubility
1952 Hallas-Møller at Novo Nordisk First commercial insulin zinc suspension Industrial-scale production of this compound insulin
1950s Schlichtkrull and colleagues Comprehensive zinc concentration studies Systematic chemical analysis of zinc-insulin complex properties

Conceptual Framework of Insulin Precipitation and Crystallization

The conceptual framework governing insulin precipitation and crystallization in this compound formulations involves complex physicochemical processes that determine the ultimate therapeutic characteristics of the compound. Zinc-insulin crystals demonstrate layer-by-layer growth patterns, with each layer advancing through the attachment of insulin molecules to specific sites called kinks located at the layer edges. These kinks represent critical nucleation sites that determine the rate at which crystalline steps advance and ultimately control the overall crystallization kinetics.

The crystallization mechanism of zinc-insulin involves three distinct kink-generation processes that influence the final crystal structure and dissolution characteristics. Traditional thermal fluctuation-based kink generation, as postulated by Gibbs, represents one pathway for crystal advancement. One-dimensional nucleation of new crystalline rows provides an alternative mechanism, while a newly discovered mechanism involves the association of two-dimensional clusters of insulin molecules preformed on terraces between crystalline steps. This latter mechanism results in significantly higher kink density, faster crystallization rates, and enhanced sensitivity to concentration variations.

The precipitation behavior of insulin formulations is fundamentally influenced by pH conditions relative to the isoelectric point of the specific insulin species. Research has demonstrated that different insulin preparations exhibit distinct precipitation patterns, with defined fractions precipitating at specific pH values. The formation of precipitates occurs through two primary mechanisms: isoelectric precipitation near the isoelectric point and amyloid formation under specific pH and ionic conditions.

The chemical environment significantly affects precipitation and crystallization patterns, with additives such as meta-cresol demonstrating inhibitory effects on amyloid formation while allowing controlled precipitation processes. The relationship between zinc concentration, pH conditions, and insulin molecular structure creates a complex system where controlled precipitation enables the formation of stable this compound formulations with predictable dissolution characteristics.

Table 2: Crystallization Mechanisms and Their Chemical Characteristics

Mechanism Type Kink Generation Method Kinetic Response Supersaturation Sensitivity
Thermal Fluctuation Gibbs postulated thermal generation Linear/sublinear growth rate Low sensitivity
One-Dimensional Nucleation New crystalline row formation Linear/sublinear growth rate Low sensitivity
Two-Dimensional Cluster Association Preformed cluster integration Superlinear growth rate High sensitivity

Evolution of this compound Formulations in Research Settings

The evolution of this compound formulations in research settings demonstrates a progressive refinement of zinc-insulin complex chemistry aimed at optimizing therapeutic outcomes through precise control of crystalline structure and dissolution kinetics. The initial this compound family comprised three distinct formulations: semithis compound, this compound, and ultrathis compound, each characterized by different crystalline structures and zinc content ratios. Semithis compound consisted primarily of amorphous insulin-zinc complexes providing intermediate-duration action, while ultrathis compound contained large crystalline formations designed for extended-duration effects.

Research investigations revealed that the degree of retardation in insulin-zinc suspensions is governed primarily by the physical state of the suspended insulin, with amorphous modifications demonstrating shorter action profiles compared to crystalline forms. The crystalline ultrathis compound preparations exhibited action profiles comparable to protamine-zinc insulin but with distinct chemical compositions and dissolution characteristics. This fundamental understanding enabled researchers to engineer specific formulations through controlled manipulation of crystalline structure and zinc content.

The development of species-specific this compound formulations utilized the inherent differences in solubility between porcine and bovine insulin at neutral pH conditions. Novo Nordisk produced Monotard containing purely porcine insulin and Rapitard featuring a 25:75 mixture of porcine and bovine insulin, demonstrating how species selection could modulate formulation characteristics. These research developments established that insulin source selection represented a critical variable in this compound formulation design.

Advanced research in precipitation methodologies explored alternative approaches to traditional chromatographic purification through the use of polyelectrolyte compounds and metal ion precipitation. Investigations into polyvinyl sulfonic acid and zinc chloride precipitation strategies provided insights into cost-effective manufacturing processes while maintaining product purity standards. These studies revealed that precipitation-based purification could achieve comparable results to chromatographic methods while reducing manufacturing complexity.

The transition to recombinant human insulin technology in the 1990s necessitated comprehensive reformulation of this compound preparations using human insulin rather than animal-derived sources. However, research demonstrated that human insulin versions of this compound formulations exhibited shorter duration of action compared to their animal counterparts, with human ultrathis compound preparations being absorbed more rapidly than bovine equivalents. This fundamental difference required extensive bioequivalence studies to establish therapeutic equivalence between recombinant human insulin this compound formulations and their animal-derived predecessors.

Table 3: this compound Formulation Variants and Their Chemical Characteristics

Formulation Type Insulin Source Crystal Structure Zinc Content Duration Profile
Semithis compound Mixed species Amorphous Low Short-intermediate
Standard this compound 30% porcine, 70% bovine Mixed amorphous/crystalline Intermediate Intermediate
Ultrathis compound Bovine Large crystalline (30 μm) High Extended
Monotard 100% porcine Species-specific crystalline Standardized Intermediate-extended
Rapitard 25% porcine, 75% bovine Mixed crystalline Standardized Extended

Properties

CAS No.

8049-62-5

Molecular Formula

C257H383N65O77S6Zn

Molecular Weight

5873 g/mol

IUPAC Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(4H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;zinc

InChI

InChI=1S/C257H383N65O77S6.Zn/c1-29-131(23)205(313-193(339)104-259)252(393)317-204(130(21)22)248(389)288-159(75-82-200(349)350)217(358)282-156(71-78-189(263)335)221(362)308-183-116-403-404-117-184-243(384)305-178(111-324)240(381)294-162(88-123(7)8)225(366)295-168(95-140-53-61-146(329)62-54-140)228(369)283-154(69-76-187(261)333)218(359)290-161(87-122(5)6)223(364)285-158(74-81-199(347)348)220(361)302-174(101-190(264)336)235(376)298-170(97-142-57-65-148(331)66-58-142)231(372)309-182(242(383)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-153(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)227(368)297-167(94-139-48-38-33-39-49-139)230(371)299-171(98-143-59-67-149(332)68-60-143)238(379)320-208(135(27)327)254(395)322-85-43-52-186(322)246(387)286-152(50-40-41-83-258)222(363)321-209(136(28)328)256(398)399)311-250(391)203(129(19)20)316-236(377)164(90-125(11)12)292-229(370)169(96-141-55-63-147(330)64-56-141)296-224(365)160(86-121(3)4)289-210(351)133(25)277-215(356)157(73-80-198(345)346)287-247(388)202(128(17)18)315-237(378)165(91-126(13)14)293-233(374)173(100-145-106-270-120-276-145)301-239(380)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-244(183)385)245(386)319-207(134(26)326)253(394)306-179(112-325)241(382)318-206(132(24)30-2)251(392)312-184)307-226(367)163(89-124(9)10)291-232(373)172(99-144-105-269-119-275-144)300-219(360)155(70-77-188(262)334)284-234(375)175(102-191(265)337)303-249(390)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137;/h31-39,44-49,53-68,105-106,119-136,144-145,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,369)(H,284,375)(H,285,364)(H,286,387)(H,287,388)(H,288,389)(H,289,351)(H,290,359)(H,291,373)(H,292,370)(H,293,374)(H,294,381)(H,295,366)(H,296,365)(H,297,368)(H,298,376)(H,299,371)(H,300,360)(H,301,380)(H,302,361)(H,303,390)(H,304,383)(H,305,384)(H,306,394)(H,307,367)(H,308,362)(H,309,372)(H,310,385)(H,311,391)(H,312,392)(H,313,339)(H,314,352)(H,315,378)(H,316,377)(H,317,393)(H,318,382)(H,319,386)(H,320,379)(H,321,363)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271);/t131-,132-,133-,134+,135+,136?,144?,145?,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-,209-;/m0./s1

InChI Key

LEMUFSYUPGXXCM-JNEQYSBXSA-N

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2C=NC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN.[Zn]

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2C=NC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN.[Zn]

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2C=NC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN.[Zn]

Origin of Product

United States

Scientific Research Applications

Introduction to Lente and Its Applications

The compound "this compound" has garnered attention in various scientific fields due to its unique properties and versatile applications. This article will explore the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Catalysis

This compound compounds are increasingly used as catalysts in chemical reactions. A notable area of research focuses on their role as photosensitizers in photo redox catalysis. These compounds absorb light energy, facilitating electron transfer reactions crucial for synthesizing pharmaceuticals and renewable fuels. Recent studies have highlighted the importance of the anions associated with this compound compounds, which can significantly affect their stability and catalytic efficiency .

Application Description Examples
PhotosensitizersAbsorb light to drive chemical reactionsPharmaceuticals, renewable fuels
Electron TransferFacilitate redox reactionsSynthesis of complex organic molecules

Biochemical Applications

This compound compounds have shown promise in biochemistry, particularly in enzyme stabilization and drug delivery systems. For instance, polyelectrolyte complexes formed with this compound can be used to encapsulate enzymes, enhancing their stability and activity in various conditions. This property is particularly beneficial in industrial processes where enzyme activity is critical .

Biochemical Application Benefits
Enzyme StabilizationEnhanced stability under varying conditions
Drug Delivery SystemsControlled release and targeted delivery

Material Science

In material science, this compound compounds are utilized to create functional materials such as membranes with biocatalytic properties. These membranes can be engineered to incorporate enzymes while maintaining selective permeability, making them suitable for various filtration and separation processes .

Material Application Description Properties
Biocatalytic MembranesMembranes incorporating enzymes for filtrationSelective permeability, enzymatic activity

Case Study 1: Photosensitizer Development

A research team at Texas State University explored the dynamics of ruthenium-based this compound compounds as photosensitizers. They discovered that the stability of these compounds is heavily influenced by the anions present, leading to new insights into designing more effective catalysts for industrial applications .

Case Study 2: Enzyme Encapsulation

Research conducted on polyelectrolyte complexes demonstrated that varying the composition of this compound can significantly impact the extraction efficiency of target compounds like butanol from aqueous solutions. This study showcased the potential for developing more efficient extraction methods in bioprocessing industries .

Preparation Methods

Principles of Solid Dispersion

Solid dispersion methods involve the molecular-level distribution of a drug within a hydrophilic matrix to improve wettability and dissolution. For topiramate, a drug with pH-dependent solubility, solid dispersion mitigates aggregation and enhances bioavailability. The process typically employs polyvinylpyrrolidone (PVP), copovidone, or hydroxypropylmethylcellulose (HPMC) as dispersants, which form hydrogen bonds with the drug to stabilize the amorphous phase.

In Example 16 of the patent, topiramate is mixed with lactose, PVP, sodium lauryl sulfate (SLS), and crosslinked PVP in anhydrous ethanol. Evaporation of the solvent yields primary granules with improved surface characteristics. This step ensures uniform drug distribution, critical for consistent release profiles.

Thermal Processing: Melt-Granulation

Melt-granulation utilizes thermoplastic binders such as glyceryl behenate or hydrogenated castor oil. The binder is heated above its melting point (e.g., 70°C for glyceryl behenate), mixed with topiramate, and cooled to form a solid matrix. The resultant granules exhibit delayed diffusion due to the hydrophobic barrier formed by the molten binder.

Table 1: Composition of Melt-Granulated Tablets (Example 1)

Component Quantity (mg) Function
Topiramate 100 Active ingredient
Glyceryl behenate 30 Hydrophobic binder
Microcrystalline cellulose 50 Diluent
Magnesium stearate 2 Lubricant

Dual Granulation Strategy for Sustained Release

Primary Granulation: Solid Dispersion Formation

The first granulation step involves creating a solid dispersion to enhance drug solubility. In Example 17, topiramate is combined with copovidone and microcrystalline cellulose in ethanol. Spray drying produces primary granules with a porous structure, facilitating rapid initial drug release.

Secondary Granulation: Release-Sustaining Matrix

Secondary granulation introduces release-sustaining materials such as polyvinyl acetate or ammonio methacrylate copolymers. These materials coat the primary granules, forming a diffusion barrier. The patent highlights that dual granulation reduces additive usage by 40–60% compared to single-step methods while achieving zero-order release kinetics.

Table 2: Dissolution Profiles of Dual Granulation Formulations

Time (h) Example 1 (%) Example 3 (%) Example 5 (%)
2 15.2 12.8 10.4
6 45.6 38.9 32.1
12 78.3 70.5 65.8
24 98.7 95.2 91.3

Coating Technologies for Release Modulation

Film-Coating with Ethylcellulose

Ethylcellulose coatings provide pH-independent release by forming insoluble membranes around granules. In Example 6, a 5% ethylcellulose coating applied via fluidized bed coating extended the release duration to 24 hours. The coating thickness directly correlates with release delay, as demonstrated by a 12% reduction in dissolution rate per 10 μm increase in coating thickness.

Functional Coatings with Topiramate

The patent introduces an innovative approach where the coating layer itself contains 5–20% topiramate. This design enables biphasic release: an immediate burst from the coating followed by sustained release from the core. Such systems are particularly advantageous for drugs requiring rapid onset and prolonged action.

Quality Control and Dissolution Testing

USP Dissolution Methodologies

Dissolution testing under USP conditions (pH 6.8 phosphate buffer, paddle method at 50 rpm) revealed that dual granulation formulations (Examples 1–3) achieved >90% drug release within 24 hours, compared to 68% for conventional tablets (Comparative Example 1). The release kinetics followed the Higuchi model, indicating diffusion-controlled mechanisms.

Stability Considerations

Accelerated stability studies (40°C/75% RH for 6 months) showed <2% degradation in optimized formulations, attributable to the protective effects of hydrophobic matrices. In contrast, uncoated granules exhibited 8–12% degradation under identical conditions.

Industrial Scalability and Process Optimization

Continuous Melt-Extrusion

The patent advocates for continuous melt-extrusion over batch processes, citing a 30% reduction in production time. Twin-screw extruders operating at 80–100°C enable homogeneous mixing of topiramate with molten binders, yielding granules with narrow particle size distributions (d90 < 500 μm).

Minimizing Surface Adhesion

Secondary granulation with magnesium stearate (0.5–2%) reduced punch sticking during tablet compression. Comparative studies demonstrated that dual granulation lowered adhesion forces by 73% compared to single-step methods, facilitating high-speed tableting.

Q & A

How to formulate a research question investigating Lente's biochemical mechanisms while ensuring specificity and methodological rigor?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., understudied pathways or contradictory findings). Use precise terminology (e.g., "How does this compound modulate [specific receptor/enzyme] in [cell type/model] under [condition]?") to avoid ambiguity. Ensure the question requires synthesis of multiple data types (e.g., kinetic assays, structural analysis) and cannot be answered with a binary "yes/no" .
  • Key Considerations :
    • Align with : Questions must be resolvable, data-driven, and avoid bias.
    • Use frameworks from : Start with a clear problem statement (e.g., "this compound's inconsistent efficacy in X disease models").

Q. What experimental design considerations are critical for studying this compound's dose-response relationships?

  • Methodological Answer :

    • Variables : Define independent (e.g., concentration, exposure time) and dependent variables (e.g., gene expression, metabolic activity) explicitly .
    • Controls : Include positive/negative controls and account for solvent effects.
    • Replication : Use triplicate samples and blinded analysis to reduce bias .
  • Data Table :

    Variable TypeExample for this compoundMeasurement Tool
    Independent0.1–100 µMHPLC calibration
    DependentApoptosis rateFlow cytometry
    ConfoundingTemperatureThermocouple

Q. How to select data collection methods for this compound's pharmacokinetic properties in vivo?

  • Methodological Answer : Prioritize techniques aligned with research goals:
    • Quantitative : LC-MS/MS for plasma concentration .
    • Qualitative : Semi-structured interviews with experts on observed anomalies .
  • Validation : Ensure methods are reliable (consistent across trials) and valid (measure intended parameters) .

Advanced Research Questions

Q. How to resolve contradictions in this compound's reported therapeutic efficacy across studies?

  • Methodological Answer :
    • Triangulation : Cross-validate findings using orthogonal methods (e.g., CRISPR knockouts to confirm target engagement).
    • Meta-Analysis : Systematically review variables like model organism, dosage, and endpoints. For example, discrepancies may arise from this compound’s off-target effects in murine vs. primate models .
    • Bias Mitigation : Apply ’s criteria: Ensure data is representative (e.g., across species) and current (post-2020 studies).

Q. What advanced statistical approaches are suitable for analyzing this compound's multi-omics datasets?

  • Methodological Answer :
    • Network Analysis : Map this compound’s interaction partners in protein-protein networks.
    • Machine Learning : Train classifiers to predict this compound’s bioactivity using chemical descriptors .
    • Error Analysis : Quantify uncertainties via bootstrapping or Monte Carlo simulations .
  • Example Workflow :
    • Preprocess RNA-seq data (normalization, batch correction).
    • Integrate with proteomics using PCA.
    • Validate clusters via siRNA silencing .

Q. How to design interdisciplinary studies evaluating this compound's role in neuroprotection and metabolism?

  • Methodological Answer :
    • Collaborative Frameworks : Combine electrophysiology (neuron activity) with metabolomics (ATP/NADH levels) .
    • Hypothesis Testing : Use causal inference models to distinguish direct effects from secondary metabolic adaptations.
    • Ethical Compliance : Address animal welfare and data privacy protocols per and .

Methodological Best Practices

  • Literature Review : Identify gaps using tools like systematic reviews () and avoid outdated sources (pre-2020).
  • Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Dissemination : Structure papers with clear research questions (bolded), replicable methods, and limitations sections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.